molecular formula C10H18O B13953169 2-Isopropyl-5-methylhex-4-enal CAS No. 5989-36-6

2-Isopropyl-5-methylhex-4-enal

Cat. No.: B13953169
CAS No.: 5989-36-6
M. Wt: 154.25 g/mol
InChI Key: QGWHBDAFRDCSBJ-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylhex-4-enal is an organic compound with the molecular formula C10H18O . It is a colorless liquid with a strong lemon-like aroma. This compound is used primarily in the fragrance industry due to its pleasant scent .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-5-methylhex-4-enal can be synthesized through several methods. One common method involves the aldol condensation of isovaleraldehyde with acetone, followed by dehydration to form the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylhex-4-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-5-methylhex-4-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylhex-4-enal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can lead to the formation of imines. This reactivity is crucial in its biological activities, such as antimicrobial effects, where it can disrupt microbial cell walls and inhibit growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5-methylhex-4-enal is unique due to its specific structural arrangement, which imparts a distinct lemon-like aroma. This makes it particularly valuable in the fragrance industry compared to its isomers and other similar compounds .

Properties

CAS No.

5989-36-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-methyl-2-propan-2-ylhex-4-enal

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,9-10H,6H2,1-4H3

InChI Key

QGWHBDAFRDCSBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C(C)C)C=O

Origin of Product

United States

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